N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide
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Overview
Description
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide typically involves the condensation of 5,7-dimethyl-1,3-benzoxazole with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzoxazole derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent due to its benzoxazole core structure.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound can undergo photoinduced electron transfer (PET) reactions, where it transfers an electron from the benzoxazole moiety to the phenyl ring upon excitation by light. This results in the formation of a radical cation, which can react with other molecules, leading to the formation of fluorescent products or other chemical modifications .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide
- N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide
- N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(2-methyl-4-nitrophenyl)-2-furamide
Uniqueness
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide stands out due to its specific substitution pattern on the benzoxazole ring and the presence of a 3-methylbutanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H22N2O2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C20H22N2O2/c1-12(2)8-18(23)21-16-7-5-6-15(11-16)20-22-17-10-13(3)9-14(4)19(17)24-20/h5-7,9-12H,8H2,1-4H3,(H,21,23) |
InChI Key |
OFFFBYUDPVZYPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CC(C)C)C |
Origin of Product |
United States |
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